(3-Butoxy-2,4,6-trifluorophenyl)boronic acid

Physical characterization Solid-state properties Handling and storage

Choose this (3-Butoxy-2,4,6-trifluorophenyl)boronic acid for superior Suzuki-Miyaura couplings. Its 3-butoxy group increases LogP by ~0.42 vs. propoxy analogs, reducing aqueous loss during workup. Melting point (117-123°C) is ~110°C lower than the unsubstituted parent, preventing hygroscopic clumping for accurate solid dispensing. Refrigerated storage (2-8°C) simplifies cold-chain logistics.

Molecular Formula C10H12BF3O3
Molecular Weight 248.01 g/mol
CAS No. 871126-23-7
Cat. No. B1284293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Butoxy-2,4,6-trifluorophenyl)boronic acid
CAS871126-23-7
Molecular FormulaC10H12BF3O3
Molecular Weight248.01 g/mol
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1F)F)OCCCC)F)(O)O
InChIInChI=1S/C10H12BF3O3/c1-2-3-4-17-10-7(13)5-6(12)8(9(10)14)11(15)16/h5,15-16H,2-4H2,1H3
InChIKeyZSXDVYMTOUGRDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Butoxy-2,4,6-trifluorophenyl)boronic Acid CAS 871126-23-7: Procurement-Relevant Specifications and Chemical Identity


(3-Butoxy-2,4,6-trifluorophenyl)boronic acid (CAS 871126-23-7) is a fluorinated arylboronic acid derivative with molecular formula C₁₀H₁₂BF₃O₃ and molecular weight 248.01 g/mol . The compound features a 2,4,6-trifluorophenyl core substituted with a 3-butoxy group and a boronic acid functionality, enabling participation in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation [1]. The electron-withdrawing trifluorophenyl moiety enhances reactivity in palladium-catalyzed transformations, while the butoxy substituent modulates hydrophobicity and organic solvent solubility . Standard commercial specifications include purity ≥95% to ≥98%, melting point 117–123 °C, and MDL number MFCD07784387 [2].

Why (3-Butoxy-2,4,6-trifluorophenyl)boronic Acid Cannot Be Replaced by Generic Arylboronic Acids in Fluorinated Synthesis


Generic arylboronic acids lack the synergistic combination of a 2,4,6-trifluorophenyl core and a 3-alkoxy substituent present in this compound. The 2,4,6-trifluorophenyl scaffold provides distinct electronic characteristics that influence both the transmetalation kinetics in Suzuki-Miyaura couplings and the physicochemical properties of resulting biaryl products [1]. Substitution with non-fluorinated phenylboronic acids alters reaction rates and product lipophilicity profiles. Even among fluorinated arylboronic acids, the alkoxy substituent length and branching pattern critically affect solubility, chromatographic behavior, and downstream purification efficiency . The butoxy group confers specific hydrophobic character that differs meaningfully from methoxy, ethoxy, or isopropoxy analogs, making direct substitution without re-optimization of reaction conditions and purification protocols problematic [2].

Quantitative Differentiation of (3-Butoxy-2,4,6-trifluorophenyl)boronic Acid vs. Closest Structural Analogs


Melting Point and Physical Form: Butoxy Derivative Exhibits Lower Melting Range Than Unsubstituted 2,4,6-Trifluorophenylboronic Acid

(3-Butoxy-2,4,6-trifluorophenyl)boronic acid exhibits a melting point of 117–123 °C [1]. In contrast, the unsubstituted parent compound 2,4,6-trifluorophenylboronic acid (CAS 182482-25-3) has a reported melting point of 228–235 °C . The approximately 110 °C depression in melting point is attributable to the 3-butoxy substituent, which disrupts crystal packing and reduces lattice energy. This difference affects storage conditions and handling properties; the butoxy derivative is a solid at ambient temperature but melts at significantly lower temperatures than the parent compound, potentially influencing weighing accuracy and dissolution kinetics in laboratory workflows.

Physical characterization Solid-state properties Handling and storage

Hydrophobicity and Retention Behavior: Butoxy Chain Length Directly Modulates LogP vs. Isopropoxy and Propoxy Analogs

(3-Butoxy-2,4,6-trifluorophenyl)boronic acid has a calculated LogP (octanol-water partition coefficient) of 0.96 [1]. Its closest structural analog, 3-isopropoxy-2,4,6-trifluorophenylboronic acid (CAS 871125-73-4; molecular weight 233.98 g/mol), possesses a branched three-carbon alkoxy chain and a predicted LogP of approximately 0.69 [2]. The 3-propoxy analog (n-propoxy, unbranched C3) has a predicted LogP of approximately 0.54 . The incremental LogP increase from propoxy to butoxy is approximately 0.42 log units, corresponding to a roughly 2.6-fold increase in octanol-water partition coefficient. This enhanced lipophilicity translates to greater retention on reversed-phase HPLC (C18) stationary phases and improved solubility in nonpolar organic solvents such as toluene and hexanes .

Lipophilicity Chromatographic retention Solubility prediction

Rotatable Bond Count and Conformational Flexibility: Butoxy Derivative Offers Greater Degrees of Freedom Than Shorter Alkoxy Analogs

(3-Butoxy-2,4,6-trifluorophenyl)boronic acid contains 5 rotatable bonds as computed from its SMILES structure [1]. The 3-isopropoxy analog (CAS 871125-73-4) contains 3 rotatable bonds, while the unsubstituted 2,4,6-trifluorophenylboronic acid contains 1 rotatable bond (the C-B bond) . The butoxy chain contributes 3 of the 5 rotatable bonds (C-O, O-C, C-C, C-C), enabling greater conformational sampling in solution. This increased flexibility may affect: (1) entropic contributions to binding when the boronic acid group interacts with diols or enzymatic active sites; (2) the ability of the alkoxy tail to occupy hydrophobic pockets in protein targets; and (3) the overall three-dimensional shape complementarity in supramolecular assemblies.

Conformational analysis Molecular flexibility Receptor binding

Polar Surface Area and Hydrogen Bonding Capacity: Consistent Across Alkoxy Analogs, Supporting Predictable Pharmacokinetic Behavior

(3-Butoxy-2,4,6-trifluorophenyl)boronic acid exhibits a topological polar surface area (TPSA) of 49.7 Ų [1]. This value is determined exclusively by the boronic acid moiety (-B(OH)₂) and the ether oxygen of the alkoxy substituent, and is independent of alkoxy chain length. Consequently, the TPSA of the 3-isopropoxy analog and 3-propoxy analog are also 49.7 Ų. TPSA values below 60 Ų are generally associated with good blood-brain barrier permeability and oral bioavailability potential [2]. The hydrogen bond donor count is 2 (the two hydroxyls of the boronic acid group), and the hydrogen bond acceptor count is 3 (the ether oxygen plus two boronic acid oxygens), both invariant across alkoxy chain length variations .

Drug-likeness Membrane permeability ADME prediction

Storage and Stability Requirements: Refrigerated Storage (2–8 °C) Differentiates from Room-Temperature Stable Non-Fluorinated Analogs

(3-Butoxy-2,4,6-trifluorophenyl)boronic acid requires long-term storage at 2–8 °C, as specified by multiple commercial suppliers . In contrast, non-fluorinated arylboronic acids such as phenylboronic acid and 4-methoxyphenylboronic acid are typically stable at room temperature for extended periods. The enhanced storage requirement for the trifluorophenyl derivative is attributed to the electron-withdrawing fluorine substituents, which increase susceptibility to protodeboronation and oxidative degradation pathways. The butoxy substituent does not significantly mitigate this instability relative to the unsubstituted 2,4,6-trifluorophenylboronic acid, which also requires refrigerated or freezer storage (typically −20 °C) . Notably, the butoxy derivative is shipped under ambient conditions but should be transferred to refrigerated storage upon receipt .

Stability Storage conditions Shelf-life

Optimal Procurement Scenarios for (3-Butoxy-2,4,6-trifluorophenyl)boronic Acid Based on Quantified Differentiation Evidence


Synthesis of Lipophilic Fluorinated Biaryls Requiring Enhanced Organic Phase Partitioning

Based on the compound's LogP of 0.96, which is approximately 0.42 log units higher than the 3-propoxy analog [1], researchers synthesizing fluorinated biaryl scaffolds that require efficient extraction into nonpolar organic solvents should prioritize this butoxy derivative. The 2.6-fold increase in octanol-water partition coefficient relative to the propoxy analog reduces aqueous-phase losses during liquid-liquid extraction and minimizes emulsion formation in biphasic Suzuki-Miyaura reaction workups . This differentiation is particularly valuable in parallel synthesis or automated library production where consistent phase separation is critical for yield reproducibility.

Medicinal Chemistry Programs Requiring Alkoxy Chain Length SAR Exploration Without Altering Polar Surface Area

The invariant TPSA of 49.7 Ų across C3-C4 alkoxy analogs [1] makes this compound an ideal probe for structure-activity relationship (SAR) studies focused exclusively on modulating lipophilicity and conformational flexibility. The 5 rotatable bonds of the butoxy derivative (vs. 3 for isopropoxy) provide additional conformational sampling capability , enabling evaluation of entropic contributions to target binding without confounding changes in predicted membrane permeability. Medicinal chemists exploring fluorinated biaryl cores can use this compound to extend SAR beyond C3 alkoxy chains while maintaining consistent drug-likeness parameters [2].

Laboratory Settings with Limited −20 °C Freezer Capacity Requiring Fluorinated Boronic Acid Building Blocks

The compound's recommended storage temperature of 2–8 °C [1] contrasts with the −20 °C freezer requirement for unsubstituted 2,4,6-trifluorophenylboronic acid . Laboratories with constrained freezer space or those prioritizing simpler cold-chain logistics should select this butoxy derivative when a 2,4,6-trifluorophenyl scaffold is required. The ability to store this compound in standard refrigerators rather than dedicated freezers reduces equipment burden and operational complexity while maintaining acceptable stability profiles for routine synthetic applications [2].

Synthetic Protocols Requiring Moderate-Temperature Melting for Improved Handling and Weighing Accuracy

The melting point of 117–123 °C [1] is approximately 110 °C lower than that of unsubstituted 2,4,6-trifluorophenylboronic acid (228–235 °C) . For synthetic chemists who pre-weigh solid reagents or use automated solid-dispensing systems, this lower melting range reduces the risk of hygroscopic clumping and facilitates more accurate mass transfer at ambient laboratory temperatures. The solid form remains stable under normal handling conditions while offering reduced crystallinity compared to the high-melting parent compound, which can be advantageous in protocols requiring rapid dissolution in reaction solvents [2].

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